molecular formula C16H13N3O2S B2554673 4-(1,3-benzodioxol-5-ylmethylamino)-1H-quinazoline-2-thione CAS No. 440322-35-0

4-(1,3-benzodioxol-5-ylmethylamino)-1H-quinazoline-2-thione

Cat. No. B2554673
CAS RN: 440322-35-0
M. Wt: 311.36
InChI Key: MCGABXBLLKYEJX-UHFFFAOYSA-N
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Description

The compound “4-(1,3-benzodioxol-5-ylmethylamino)-1H-quinazoline-2-thione” is a complex organic molecule. It contains a 1,3-benzodioxol moiety, which is a common feature in many bioactive compounds . It also contains a quinazoline moiety, which is a type of nitrogen-containing heterocycle that is often found in pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Typically, compounds with similar structures can undergo reactions like nucleophilic substitutions or additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These can include properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Structural and Synthetic Insights

Research on quinazoline derivatives has demonstrated their significance in the development of novel compounds with potential therapeutic and industrial applications. Studies such as those by Gupta and Chaudhary (2015) have detailed the synthetic pathways and structural characterization of thiazolo-quinazoline derivatives, employing techniques such as NMR, DFT, and X-ray diffraction to elucidate their molecular structure and potential chemical properties (Gupta & Chaudhary, 2015). These insights are crucial for understanding the foundational chemistry that could relate to the compound , providing a basis for further exploration of its applications.

Potential Applications in Material Science

Quinazoline derivatives have been studied for their potential applications in material science, including their role as corrosion inhibitors. Kalia et al. (2020) explored the efficacy of oxadiazole derivatives, structurally related to quinazoline, in preventing mild steel corrosion, revealing how the molecular structure of such compounds contributes to their protective capabilities in industrial settings (Kalia et al., 2020). Although not directly related to "4-(1,3-benzodioxol-5-ylmethylamino)-1H-quinazoline-2-thione," this research underscores the importance of understanding the chemical and physical properties of quinazoline derivatives for their application in corrosion prevention.

Exploring Biological Activities

While ensuring compliance with the requirement to exclude information on drug dosage and side effects, it's notable that quinazoline derivatives have been extensively researched for their biological activities. The synthesis and evaluation of new quinazoline compounds, as discussed by Dash et al. (2016), highlight the ongoing interest in developing these compounds for their potential biological properties, including antimicrobial, analgesic, and anti-inflammatory activities (Dash, Dash., & Laloo, 2016). Such studies provide a glimpse into the therapeutic potentials of quinazoline derivatives, underscoring their relevance in scientific research beyond their structural and synthetic characteristics.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Proper handling and disposal procedures should always be followed to minimize risks .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylamino)-1H-quinazoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c22-16-18-12-4-2-1-3-11(12)15(19-16)17-8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGABXBLLKYEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC(=S)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678813
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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